molecular formula C21H21N3O5 B11066315 11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione

11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione

Cat. No.: B11066315
M. Wt: 395.4 g/mol
InChI Key: GLMBLAKMEVSUAQ-UHFFFAOYSA-N
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Description

11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted anilines and aldehydes under acidic or basic conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of the methyl and trimethoxyphenyl groups through alkylation and aromatic substitution reactions. These steps often require the use of reagents like methyl iodide and trimethoxybenzene under controlled temperature and pressure conditions.

    Final Cyclization and Purification: The final cyclization step to form the complete tricyclic structure is typically carried out under high-temperature conditions, followed by purification using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione is unique due to its specific substitution pattern and tricyclic framework. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

11-methyl-6-(3,4,5-trimethoxyphenyl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione

InChI

InChI=1S/C21H21N3O5/c1-11-6-5-7-24-19(11)23-21(26)17-13(10-16(25)22-20(17)24)12-8-14(27-2)18(29-4)15(9-12)28-3/h5-9,13H,10H2,1-4H3,(H,22,25)

InChI Key

GLMBLAKMEVSUAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=O)C3=C2NC(=O)CC3C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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